molecular formula C6H10N2O B1343069 4-Hydroxypiperidine-1-carbonitrile CAS No. 51075-37-7

4-Hydroxypiperidine-1-carbonitrile

Cat. No.: B1343069
CAS No.: 51075-37-7
M. Wt: 126.16 g/mol
InChI Key: OPBQHNZSOOLCPP-UHFFFAOYSA-N
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Description

4-Hydroxypiperidine-1-carbonitrile is an organic compound with the molecular formula C6H10N2O It is a derivative of piperidine, featuring a hydroxyl group at the fourth position and a nitrile group at the first position

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Hydroxypiperidine-1-carbonitrile can be synthesized through several methods. One common approach involves the reaction of 4-hydroxypiperidine hydrochloride with cyanogen bromide in the presence of sodium carbonate. The reaction is typically carried out in a dichloromethane-water mixture at 0°C for about an hour . Another method involves the use of zinc chloride in diethyl ether and ethyl acetate, where N-hydroxy-isobutyramidine reacts with this compound .

Industrial Production Methods: While specific industrial production methods are not extensively documented, the synthesis of this compound generally follows similar laboratory procedures, scaled up to meet industrial demands. The choice of reagents and conditions may vary to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions: 4-Hydroxypiperidine-1-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products:

    Oxidation: Formation of 4-piperidone derivatives.

    Reduction: Formation of 4-aminopiperidine derivatives.

    Substitution: Formation of various substituted piperidine derivatives.

Scientific Research Applications

4-Hydroxypiperidine-1-carbonitrile has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-hydroxypiperidine-1-carbonitrile largely depends on its application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors, thereby affecting cellular pathways. For instance, when incorporated into pyrimidine derivatives, it has shown to induce apoptosis and cell cycle arrest in cancer cells .

Comparison with Similar Compounds

Uniqueness: 4-Hydroxypiperidine-1-carbonitrile is unique due to the presence of both hydroxyl and nitrile groups, which provide a versatile platform for various chemical transformations and applications in research and industry.

Properties

IUPAC Name

4-hydroxypiperidine-1-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O/c7-5-8-3-1-6(9)2-4-8/h6,9H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPBQHNZSOOLCPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50619661
Record name 4-Hydroxypiperidine-1-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50619661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51075-37-7
Record name 4-Hydroxypiperidine-1-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50619661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Sodium bicarbonate was dissolved in water, and a solution of 4-hydroxypiperidine in dichloromethane and BrCN were added thereto at 0° C. The reaction mixture was stirred at 0° C. for 30 min and further stirred at room temperature for 2 hours. After completion of the reaction, the reaction mixture was extracted twice with dichloromethane. The organic layer thus obtained was dried over anhydrous sodium sulfate, and concentrated under reduced pressure to obtain the title compound.
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Synthesis routes and methods II

Procedure details

A 5-liter, 3-neck flask was equipped with mechanical stirring, a reflux condenser, and a powder addition funnel. Sodium bicarbonate (840 g, 10 mmol) was added via the powder funnel while stirring, then water (ca. 300–400 mL) was gradually added while vigorously stirring to form a thick, uniform slurry. The flask was then placed in an ice bath, and a solution of 4-hydroxypiperidine (506 g, 5.00 mol) in CH2Cl2 (1.0 L) was added, and the contents were vigorously mixed while cooling. A solution of cyanogen bromide (640 g, 6.0 mol) in CH2Cl2 (600 mL) was added in a dropwise fashion over 2 h, and stirring was continued for an additional 30 min. The ice bath was removed, and the mechanical stirrer was replaced by a magnetic stirrer, and the reaction mixture was stirred for 16 h. The flask was once again placed under mechanical stirring, and sodium carbonate (100 g) was added in order to ensure complete neutralization. MgSO4 (500 g) was added, and vigorous stirring was continued for 15 min. The resulting suspension was filtered, rinsing with CH2Cl2 (2.0 L). A light amber, viscous oil was obtained upon solvent removal to give 1-cyano-4-hydroxypiperidine (574 g, 91% yield. 1H NMR (CDCl3) δ 3.80 (m, 1H), 3.39 (m, 2H), 3.05 (m, 2H), 1.87 (m, 2H), 1.70 (br s, 1H), 1.62 (m, 2H); MS m/z 212.1 (M+).
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600 mL
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Synthesis routes and methods III

Procedure details

4-Hydroxypiperidine (10 g) is dissolved in 20 ml dichloromethane and added dropwise to a solution of NaHCO3 (16.6 g) in H2O (10 ml) at 0° C. The mixture is stirred at 0° C. for 30 min then 3 M cyanogen bromide (36.3 ml) is added. The mixture is stirred at 0° C. for 30 min then warmed to room temperature for 12 h. The mixture is diluted with dichloroemthane (30 ml) and extracted. The organic layer is washed with brine (15 ml), dried over MgSO4, filtered and concentrated. The crude product is purified by silica gel chromatography (0% to 100% ethyl acetate/hexanes) to afford the title compound. LC (method 20): tR=0.49 min; Mass spectrum (APCI): m/z=127 [M+H]+.
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10 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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